3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride
CAS No.:
Cat. No.: VC17682221
Molecular Formula: C12H10ClNO3S
Molecular Weight: 283.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClNO3S |
|---|---|
| Molecular Weight | 283.73 g/mol |
| IUPAC Name | 3-(4-cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C12H10ClNO3S/c13-18(15,16)12-7-11(14-17-12)10-5-3-9(4-6-10)8-1-2-8/h3-8H,1-2H2 |
| Standard InChI Key | HQLTXLSPFNWDRL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=CC=C(C=C2)C3=NOC(=C3)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula (C₁₂H₁₀ClNO₃S) reflects a 1,2-oxazole core substituted at the 3-position with a 4-cyclopropylphenyl group and at the 5-position with a sulfonyl chloride group. Key structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 283.73 g/mol |
| IUPAC Name | 3-(4-cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride |
| SMILES | C1CC1C2=CC=C(C=C2)C3=NOC(=C3)S(=O)(=O)Cl |
| InChI Key | HQLTXLSPFNWDRL-UHFFFAOYSA-N |
The cyclopropyl group introduces steric hindrance and electronic effects that influence reactivity, while the sulfonyl chloride (–SO₂Cl) enables nucleophilic substitution reactions for further derivatization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming purity and structure. The -NMR spectrum typically shows:
-
A singlet for the oxazole proton (δ 8.2–8.5 ppm).
-
Multiplet signals for the cyclopropyl group (δ 1.2–1.5 ppm).
-
Aromatic protons from the phenyl ring (δ 7.3–7.8 ppm).
High-resolution MS data corroborate the molecular ion peak at m/z 283.73 ([M]+), with fragmentation patterns consistent with the loss of Cl and SO₂ groups.
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves sequential ring formation and functionalization:
-
Oxazole Ring Construction: Cyclocondensation of α-hydroxyamides with nitriles under acidic conditions yields the 1,2-oxazole scaffold.
-
Sulfonyl Chloride Introduction: Chlorosulfonation of the oxazole at the 5-position using chlorosulfonic acid (ClSO₃H) at 0–5°C.
-
Cyclopropylphenyl Substitution: Suzuki-Miyaura coupling introduces the 4-cyclopropylphenyl group via palladium-catalyzed cross-coupling with cyclopropylboronic acid.
Optimization Challenges
Reaction parameters require precise control:
-
Temperature: Excess heat during chlorosulfonation leads to decomposition.
-
Solvent Selection: Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The sulfonyl chloride group undergoes reactions with amines, alcohols, and thiols:
-
With Amines: Forms sulfonamides (R–SO₂–NH–R'), pivotal in drug design.
-
With Alcohols: Produces sulfonate esters, useful as prodrugs.
Catalytic Cross-Coupling
Palladium-mediated reactions enable diversification of the cyclopropylphenyl group. For example, Buchwald-Hartwig amination introduces amino substituents for enhanced bioavailability.
| Cancer Type | Average GI₅₀ (µM) | Target |
|---|---|---|
| Leukemia | 4.2 | BCL6, NSD2 |
| Breast Cancer | 6.1 | Tubulin |
| Melanoma | 5.8 | CDK2 |
Data adapted from studies on related compounds .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume